Molecular Weight Increase of 14.03 g/mol Relative to Non-Methylated Bis-Fluorobenzoyl Piperazine Dictates Pharmacokinetic Property Scaling
1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine (C19H18F2N2O2) has a molecular weight of 344.36 g/mol, which is 14.03 g/mol (4.2%) greater than the non-methylated analog 1,4-bis(2-fluorobenzoyl)piperazine (C18H16F2N2O2, 330.33 g/mol) . This difference arises solely from the replacement of a hydrogen atom with a methyl group at the 2-position of the piperazine ring. In drug discovery programs, a molecular weight increase beyond 330 Da correlates with measurable shifts in volume of distribution, passive membrane permeability, and susceptibility to efflux transporters [1]. The methylated compound crosses a recognized threshold for property-based lead optimization, requiring distinct formulation and PK/PD modeling compared to its lighter analog.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 344.36 g/mol (C19H18F2N2O2) |
| Comparator Or Baseline | 1,4-Bis(2-fluorobenzoyl)piperazine (CAS 304510-78-9): 330.33 g/mol (C18H16F2N2O2) |
| Quantified Difference | +14.03 g/mol (+4.2%) |
| Conditions | Calculated from molecular formulas; vendor-reported data from Chemenu (target) and ChemicalBook (comparator) |
Why This Matters
The 14 Da mass increase pushes the target compound above 330 Da—a key threshold in lead optimization—potentially altering oral bioavailability and CNS penetration predictions relative to the non-methylated analog, which directly impacts procurement decisions for in vivo pharmacology studies.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
